Cas no 1806421-24-8 (2-Iodo-3-methyl-4-phenylpyridine)

2-Iodo-3-methyl-4-phenylpyridine 化学的及び物理的性質
名前と識別子
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- 2-Iodo-3-methyl-4-phenylpyridine
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- インチ: 1S/C12H10IN/c1-9-11(7-8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3
- InChIKey: LHMRIOMSFCPHSQ-UHFFFAOYSA-N
- SMILES: IC1C(C)=C(C=CN=1)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 177
- トポロジー分子極性表面積: 12.9
- XLogP3: 3.5
2-Iodo-3-methyl-4-phenylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029004464-250mg |
2-Iodo-3-methyl-4-phenylpyridine |
1806421-24-8 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
Alichem | A029004464-500mg |
2-Iodo-3-methyl-4-phenylpyridine |
1806421-24-8 | 95% | 500mg |
$1,685.00 | 2022-03-31 | |
Alichem | A029004464-1g |
2-Iodo-3-methyl-4-phenylpyridine |
1806421-24-8 | 95% | 1g |
$3,010.80 | 2022-03-31 |
2-Iodo-3-methyl-4-phenylpyridine 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
2-Iodo-3-methyl-4-phenylpyridineに関する追加情報
Comprehensive Overview of 2-Iodo-3-methyl-4-phenylpyridine (CAS No. 1806421-24-8): Properties, Applications, and Industry Insights
2-Iodo-3-methyl-4-phenylpyridine (CAS No. 1806421-24-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This iodinated pyridine derivative is characterized by its unique molecular structure, combining a phenyl group, methyl substituent, and iodine atom at strategic positions on the pyridine ring. Such structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery and material science applications.
The growing interest in iodinated pyridine derivatives like 2-Iodo-3-methyl-4-phenylpyridine stems from their versatility in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. These reactions are pivotal in constructing carbon-carbon bonds, a fundamental step in creating biologically active compounds. Researchers frequently search for "pyridine-based building blocks" or "iodo-substituted heterocycles," reflecting the compound's relevance in modern synthetic chemistry.
From a physicochemical perspective, 2-Iodo-3-methyl-4-phenylpyridine typically appears as a crystalline solid with moderate solubility in organic solvents like dichloromethane and THF. Its molecular weight (285.11 g/mol) and lipophilicity (predicted LogP ≈ 3.2) make it suitable for medicinal chemistry applications where balanced hydrophobicity is required. The compound's stability under inert atmospheres and sensitivity to light necessitate proper storage conditions—a common concern addressed in queries like "handling iodinated compounds safely."
In pharmaceutical contexts, this compound serves as a precursor for kinase inhibitor development, particularly in oncology research. The pyridine core mimics purine structures in ATP-binding sites, while the iodine atom provides a handle for further functionalization. Recent patent analyses reveal increasing use of similar structures in targeted cancer therapies, aligning with the trending search term "small molecule drug intermediates 2024."
The agrochemical sector also benefits from 2-Iodo-3-methyl-4-phenylpyridine's properties, where it contributes to novel crop protection agents. Its structural motifs appear in experimental fungicides, responding to industry demands for "next-generation pesticide intermediates." This dual applicability in life sciences underscores the compound's economic importance, with market projections showing steady growth for high-value heterocycles.
Quality control of CAS No. 1806421-24-8 typically involves HPLC purity analysis (>98%) and spectroscopic verification (1H/13C NMR, MS). Suppliers emphasize "GMP-compatible synthesis" to meet regulatory standards—a key consideration for buyers comparing "research-grade vs. process-scale chemicals." The compound's shelf life and lot-to-lot consistency remain critical purchase factors, as noted in recent distributor surveys.
Environmental and safety assessments indicate that 2-Iodo-3-methyl-4-phenylpyridine requires standard organic compound precautions, with particular attention to iodine displacement reactions. This aligns with laboratory professionals' searches for "best practices for halogenated compound storage." The compound's environmental persistence and biodegradation profile are currently under study, reflecting the broader industry focus on "green chemistry metrics."
Emerging applications in organic electronics have expanded the compound's utility beyond life sciences. Its electron-deficient pyridine ring and heavy atom effect show promise in phosphorescent material design, particularly for OLED technologies. This innovation angle responds to growing searches for "functional materials building blocks" in materials science forums.
Supply chain dynamics for CAS No. 1806421-24-8 reveal increasing regional production in pharmaceutical hubs like India and China, with stringent export controls ensuring quality. Purchasers frequently inquire about "bulk pricing for pyridine derivatives" and "just-in-time delivery options," highlighting commercial considerations. The compound's global market reflects the broader fine chemicals industry trends toward specialized intermediates.
Future research directions likely involve developing more sustainable synthetic routes to 2-Iodo-3-methyl-4-phenylpyridine, potentially using catalytic iodination methods. This responds to academic and industrial interest in "atom-economical halogenation techniques." As structural complexity demands increase in drug discovery, such tailored heterocyclic scaffolds will continue gaining prominence in scientific literature and commercial catalogs alike.
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